molecular formula C23H21N3O3S2 B12148363 N-[(2Z)-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide

N-[(2Z)-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide

Cat. No.: B12148363
M. Wt: 451.6 g/mol
InChI Key: OHMGKRFRKFHNND-UHFFFAOYSA-N
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Description

N-[(2Z)-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide typically involves multi-step organic reactions. The starting materials may include phenylamine, tetrahydrofuran, thiophene, and various thiazole precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring purity, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, N-[(2Z)-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide is studied for its unique structural properties and reactivity. It can serve as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action.

Medicine

In medicinal chemistry, this compound may be explored as a potential drug candidate. Its efficacy, safety, and pharmacokinetic properties would be evaluated through preclinical and clinical studies.

Industry

In the industrial sector, this compound could find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its unique properties may offer advantages in specific applications.

Mechanism of Action

The mechanism of action of N-[(2Z)-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(2Z)-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide include other thiazole derivatives, such as:

  • 2-Aminothiazole
  • Thiazole-4-carboxamide
  • 2-(Thiophen-2-yl)thiazole

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features

Properties

Molecular Formula

C23H21N3O3S2

Molecular Weight

451.6 g/mol

IUPAC Name

N-[3-(oxolan-2-ylmethyl)-2-phenylimino-4-thiophen-2-yl-1,3-thiazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C23H21N3O3S2/c27-21(18-10-5-13-29-18)25-22-20(19-11-6-14-30-19)26(15-17-9-4-12-28-17)23(31-22)24-16-7-2-1-3-8-16/h1-3,5-8,10-11,13-14,17H,4,9,12,15H2,(H,25,27)

InChI Key

OHMGKRFRKFHNND-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C(=C(SC2=NC3=CC=CC=C3)NC(=O)C4=CC=CO4)C5=CC=CS5

Origin of Product

United States

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